(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol
CAS No.:
Cat. No.: VC13565303
Molecular Formula: C7H6BrN3O
Molecular Weight: 228.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrN3O |
|---|---|
| Molecular Weight | 228.05 g/mol |
| IUPAC Name | (6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol |
| Standard InChI | InChI=1S/C7H6BrN3O/c8-6-2-9-7-5(4-12)1-10-11(7)3-6/h1-3,12H,4H2 |
| Standard InChI Key | DSDFBKPVOFMRPO-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC2=C(C=NN21)CO)Br |
| Canonical SMILES | C1=C(C=NC2=C(C=NN21)CO)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol features a fused bicyclic system comprising a pyrazole ring condensed with a pyrimidine ring. The bromine substituent at position 6 and the hydroxymethyl group at position 3 define its structural uniqueness. The IUPAC name, (6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol, reflects this substitution pattern .
Key Structural Data:
The planar bicyclic system enhances π-π stacking potential, while the bromine atom introduces steric and electronic effects that may influence reactivity and binding interactions .
Synthesis and Physicochemical Properties
Synthetic Routes
While no direct synthesis protocol for (6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol is documented, analogous pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. A representative method involves:
-
Cyclization: Reacting aminopyrazoles with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions .
-
Bromination: Introducing bromine at position 6 using electrophilic brominating agents like (N-bromosuccinimide) .
-
Hydroxymethylation: Installing the hydroxymethyl group via nucleophilic substitution or oxidation of a methyl precursor .
Example Reaction Scheme:
This pathway aligns with strategies used for related compounds in the Royal Society of Chemistry’s fluorination studies .
Physicochemical Properties
Data collated from multiple sources reveal the following characteristics :
| Property | Value |
|---|---|
| Molecular Weight | 228.05 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Likely polar organic solvents |
| LogP (Partition Coefficient) | Estimated 1.2–1.5 (moderate lipophilicity) |
The hydroxymethyl group enhances hydrophilicity, suggesting potential solubility in DMSO or methanol, though experimental validation is needed.
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recommended precautions include using personal protective equipment (gloves, goggles) and ensuring adequate ventilation .
Research Gaps and Future Directions
Unexplored Biological Activities
-
Neuroprotective Effects: Pyrazolopyrimidines modulate glutamate receptors, implying potential in neurodegenerative disease research.
-
Antiviral Potential: Structural analogs inhibit viral polymerases; this compound’s efficacy against RNA viruses remains untested.
Synthetic Optimization
-
Yield Improvement: Current methods for related compounds report yields of 40–60%; catalyst screening (e.g., Pd-mediated cross-coupling) could enhance efficiency .
-
Derivatization: Introducing fluorinated or chiral groups at position 3 may improve pharmacokinetic profiles.
Analytical Characterization
-
Spectroscopic Data: Full and NMR assignments are absent in literature.
-
Crystallography: X-ray diffraction studies would clarify conformational preferences and intermolecular interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume